Tert-butyl 2-(morpholin-2-yl)acetate
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Overview
Description
Tert-butyl 2-(morpholin-2-yl)acetate is an organic compound that features a morpholine ring attached to an acetate group, with a tert-butyl ester protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine with tert-butyl bromoacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Reactants: Morpholine and tert-butyl bromoacetate.
Base: Sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Yields 2-(morpholin-2-yl)acetic acid.
Substitution: Yields various substituted morpholine derivatives.
Oxidation: Yields oxidized derivatives with functional groups such as ketones or alcohols.
Scientific Research Applications
Tert-butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to the presence of the morpholine ring, which can interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of tert-butyl 2-(morpholin-2-yl)acetate in biological systems involves the hydrolysis of the ester group to release 2-(morpholin-2-yl)acetic acid. This acid can then interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The morpholine ring can also participate in binding interactions, enhancing the compound’s affinity for specific targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(piperidin-2-yl)acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
Tert-butyl 2-(pyrrolidin-2-yl)acetate: Contains a pyrrolidine ring, offering different reactivity and binding properties.
Tert-butyl 2-(azetidin-2-yl)acetate: Features an azetidine ring, which is smaller and more strained compared to morpholine.
Uniqueness
Tert-butyl 2-(morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)6-8-7-11-4-5-13-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
AUXYONBCIVYHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CNCCO1 |
Origin of Product |
United States |
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